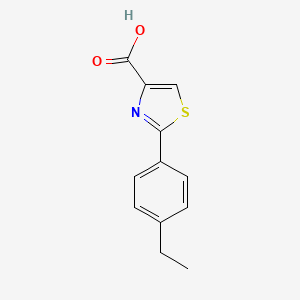

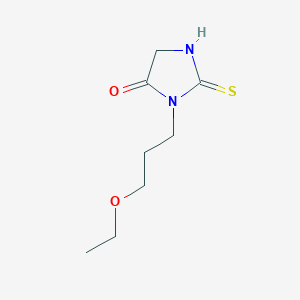

2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For the related compound “(2RS)-2-(4-Ethylphenyl)propanoic Acid”, the molecular formula is C11H14O2 .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For the related compound “(2RS)-2-(4-Ethylphenyl)propanoic Acid”, it has a density of 1.1±0.1 g/cm3, boiling point of 295.0±9.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique

Structural Characterization and Molecular Interactions

Research on similar thiazole compounds has highlighted their intricate molecular structures and interactions. The study by Lynch and Mcclenaghan (2004) focused on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, revealing its association via hydrogen-bonded dimers consisting of N—H⋯N and N—H⋯O interactions, which are crucial for understanding the molecular behavior of thiazole derivatives in different environments Lynch & Mcclenaghan, 2004.

Synthesis and Biological Activity

The synthesis and biological activities of thiazole derivatives have been widely explored. Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with a 1,3-thiazole nucleus, demonstrating their antimicrobial, antilipase, and antiurease activities, indicating the potential of thiazole derivatives in developing new antimicrobial agents Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013.

Antifungal and Antiviral Activities

Li Fengyun et al. (2015) designed and synthesized a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, showing that these compounds exhibited good fungicidal activity and promising activity against tobacco mosaic virus (TMV), suggesting their potential use in agricultural pest and disease control Li Fengyun, Guo Xiaofeng, & Zhijin Fan et al., 2015.

Crystal Structure and Drug Design

The crystal structure of thiazole compounds, such as the study by Min Wu et al. (2015), provides insights into the molecular conformation and interactions essential for drug design and development. The study highlights the importance of π–π stacking and hydrogen bonding in forming supramolecular chains, which could be pivotal in designing drugs with targeted delivery mechanisms Min Wu, Xiurong Hu, J. Gu, & G. Tang, 2015.

Synthesis Techniques and Chemical Properties

The improved synthesis methods for thiazole derivatives, as explored by Zhou Zhuo-qiang (2009), offer efficient routes to obtaining these compounds, which is fundamental for further research and application in various fields, including pharmaceuticals and agriculture Zhou Zhuo-qiang, 2009.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic Acid is the Receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It is believed to interact with its target, the receptor-type tyrosine-protein phosphatase beta, leading to changes in the enzyme’s activity .

Biochemical Pathways

Given its target, it is likely to impact pathways involving cell growth and differentiation

Pharmacokinetics

These properties play a critical role in the compound’s bioavailability

Result of Action

Given its target, it may influence cellular processes such as cell growth and differentiation . More research is needed to elucidate the specific effects of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can significantly impact the rate of reaction . Therefore, the physiological environment in which the compound is present can affect its action .

Propriétés

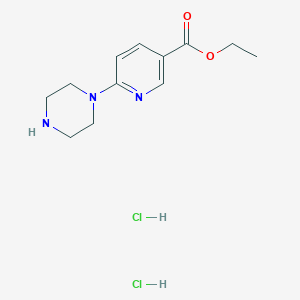

IUPAC Name |

2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIXVEUDAQRHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253673 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847744-15-4 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847744-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)

![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)

![2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid](/img/structure/B6144601.png)